2,4-Dihydroxy-N'-(2-(trifluoromethyl)benzylidene)benzohydrazide
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Overview
Description
2,4-Dihydroxy-N’-(2-(trifluoromethyl)benzylidene)benzohydrazide is a chemical compound with the molecular formula C15H11F3N2O3 and a molecular weight of 324.262 g/mol . This compound is part of the hydrazone family, which is known for its wide range of biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dihydroxy-N’-(2-(trifluoromethyl)benzylidene)benzohydrazide typically involves the condensation reaction between 2,4-dihydroxybenzohydrazide and 2-(trifluoromethyl)benzaldehyde . This reaction is usually carried out in an ethanol solvent under reflux conditions for several hours to ensure complete reaction . The product is then purified through recrystallization.
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2,4-Dihydroxy-N’-(2-(trifluoromethyl)benzylidene)benzohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Hydrazine derivatives
Substitution: Ethers or esters
Scientific Research Applications
2,4-Dihydroxy-N’-(2-(trifluoromethyl)benzylidene)benzohydrazide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antibacterial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development due to its biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,4-Dihydroxy-N’-(2-(trifluoromethyl)benzylidene)benzohydrazide involves its interaction with various molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and proteins, potentially inhibiting their activity. This can lead to various biological effects, such as antibacterial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dihydroxy-N’-(2-nitrobenzylidene)benzohydrazide
- 4-Methoxy-N’-(2-(trifluoromethyl)benzylidene)benzohydrazide
- 2-Hydroxy-4-(trifluoromethyl)benzoic acid
Uniqueness
2,4-Dihydroxy-N’-(2-(trifluoromethyl)benzylidene)benzohydrazide is unique due to the presence of both hydroxyl and trifluoromethyl groups, which contribute to its distinct chemical reactivity and biological activity. The trifluoromethyl group, in particular, enhances the compound’s lipophilicity and metabolic stability, making it a valuable candidate for drug development .
Properties
CAS No. |
405225-01-6 |
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Molecular Formula |
C15H11F3N2O3 |
Molecular Weight |
324.25 g/mol |
IUPAC Name |
2,4-dihydroxy-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]benzamide |
InChI |
InChI=1S/C15H11F3N2O3/c16-15(17,18)12-4-2-1-3-9(12)8-19-20-14(23)11-6-5-10(21)7-13(11)22/h1-8,21-22H,(H,20,23)/b19-8+ |
InChI Key |
LHGSQOLLLCQIIG-UFWORHAWSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)C2=C(C=C(C=C2)O)O)C(F)(F)F |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)C2=C(C=C(C=C2)O)O)C(F)(F)F |
Origin of Product |
United States |
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